molecular formula C11H13NO5 B1313669 Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 74632-03-4

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1313669
CAS RN: 74632-03-4
M. Wt: 239.22 g/mol
InChI Key: GGMYLXLRJKRWQM-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is an organic compound with the CAS Number: 74632-03-4 . It has a molecular weight of 239.23 . The IUPAC name for this compound is diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate .


Synthesis Analysis

The synthesis of 1,4-Dihydropyridine (1,4-DHP) compounds, including Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, has been achieved using multi-component one-pot and green synthetic methodologies .


Molecular Structure Analysis

The InChI Code for Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is 1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a solid compound . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

Pharmaceutical Applications

1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It has various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

Insecticidal Properties

In addition to its pharmaceutical applications, 1,4-DHP also has insecticidal properties .

Hydrogen Source in Conjugate Reduction and Organocatalytic Reductive Amination

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .

Synthesis of Novel Acid Derivatives

1,4-Dihydropyridines (1,4-DHPs) have been used to synthesize novel acid derivatives, which have shown excellent resistance against various microbes . The activity increased 2−3 folds after the introduction of acid groups . This method involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell .

Cardiovascular System Diseases Treatment

Based on 1,4-DHP, a number of drugs have been created that are used in the treatment of the cardiovascular system diseases, such as amlodipine, felodipine, nifedipine, nitrendipine, lercanidipine, normodipine, etc .

Electrochemical Oxidation

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) has been used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode .

Antimicrobial Activity

1,4-Dihydropyridines have been used to synthesize novel acid derivatives, which show excellent resistance against various microbes . The activity increased 2−3 folds after the introduction of acid groups . This method involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg−Pt electrodes in an undivided cell .

Anti-inflammatory and Anticancer Agents

1,4-Dihydropyridines have shown anti-inflammatory and anticancer properties . They have been studied for their potential in Alzheimer’s disease treatment .

Neuroprotective Effects

1,4-Dihydropyridines have shown neuroprotective effects . They have been studied for their potential in Alzheimer’s disease treatment .

Future Directions

1,4-Dihydropyridine (1,4-DHP) compounds, including Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, have diverse pharmaceutical applications . This suggests that there could be future research directions exploring new therapeutic applications and synthetic methodologies for these compounds.

properties

IUPAC Name

diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYLXLRJKRWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454352
Record name Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

CAS RN

74632-03-4
Record name Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SUN XIAONAN - 2014 - core.ac.uk
In summary, we have designed and attempted to synthesize a hybrid pentamer with cation-binding ability that might differ from those of other closely related hybrid pentamers containing …
Number of citations: 2 core.ac.uk
S JIE - 2014 - core.ac.uk
This study systematically investigated the structural features (backbone folding and planar conformation, self-assembly) of circularly and helically folded aromatic amide oligomers. …
Number of citations: 2 core.ac.uk

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